1-Azaspiro[3.3]heptane-6-carboxylic acid
Description
Significance of Spirocyclic Scaffolds in Advanced Organic Chemistry and Medicinal Discovery
Spirocyclic scaffolds, which are defined by two rings sharing a single common atom, are increasingly recognized as privileged structures in modern drug discovery. researchgate.net Their principal advantage lies in their inherent three-dimensionality, which allows for the precise spatial projection of functional groups, mimicking the complex topographies of protein binding sites more effectively than their planar aromatic counterparts. nih.gov This rigid and well-defined conformational nature can lock a molecule into its bioactive conformation, leading to enhanced potency and selectivity for its biological target. thieme-connect.com
The move towards molecules with a higher fraction of sp³-hybridized carbon atoms, a characteristic feature of spirocycles, generally correlates with improved physicochemical properties. thieme-connect.com For instance, the incorporation of azaspirocycles has been shown to increase solubility and basicity while decreasing lipophilicity, all of which are desirable traits for drug candidates. thieme-connect.com Although the synthesis of these complex structures can be challenging due to the presence of a quaternary spiro-carbon, the potential benefits in terms of creating novel intellectual property and achieving superior pharmacokinetic profiles often justify the increased synthetic effort. researchgate.netacs.org Consequently, spirocycles are featured in numerous approved drugs and are a focal point in the design of innovative compound libraries for screening and hit identification. thieme-connect.comresearchgate.net
Overview of Azaspiro[3.3]heptane Architectures within Strained Heterocyclic Systems
The azaspiro[3.3]heptane framework, composed of two fused four-membered rings (azetidine and cyclobutane) sharing a spirocyclic carbon, is a prominent example of a strained heterocyclic system. This structural strain imparts unique chemical and conformational properties that are of significant interest in medicinal chemistry. The development of robust synthetic methods has made this scaffold more accessible, allowing for its evaluation as a versatile building block. acs.orgcapes.gov.br
A key application of the azaspiro[3.3]heptane core is its use as a bioisostere—a chemical substitute for another moiety that retains the biological activity of the parent molecule. The 1-azaspiro[3.3]heptane scaffold, for instance, has been successfully validated as a rigid bioisostere of piperidine (B6355638), a common motif in over 30 approved drugs. nih.govthieme-connect.com Replacing a flexible piperidine ring with the conformationally constrained 1-azaspiro[3.3]heptane can improve metabolic stability and lipophilicity, while providing a novel chemical entity. thieme-connect.com A modular and scalable synthesis for substituted 1-azaspiro[3.3]heptanes has been developed, often involving a key [2+2] cycloaddition to form a spirocyclic β-lactam, which is subsequently reduced to the desired azaspiro[3.3]heptane. nih.govresearchgate.net This synthetic accessibility allows for the creation of a diverse range of derivatives with substituents on either the azetidine (B1206935) or cyclobutane (B1203170) ring. thieme-connect.com
Positioning 1-Azaspiro[3.3]heptane-6-carboxylic Acid as a Key Research Target
Within the valuable class of azaspiro[3.3]heptane derivatives, this compound emerges as a particularly strategic building block for drug discovery programs. This molecule combines the desirable three-dimensional and rigid conformational properties of the 1-azaspiro[3.3]heptane core with the versatile chemical reactivity of a carboxylic acid.
The carboxylic acid group is one of the most useful functional handles in medicinal chemistry. sigmaaldrich.com It can participate in a wide array of chemical transformations, most notably the formation of amide bonds, which is a cornerstone of library synthesis for lead discovery. sigmaaldrich.com This allows for the straightforward coupling of the spirocyclic core to other fragments, enabling the exploration of structure-activity relationships. Furthermore, the acid itself can act as a key pharmacophoric element, forming critical hydrogen bonds or salt-bridge interactions with biological targets.
The strategic placement of the carboxylic acid at the 6-position of the cyclobutane ring, distal from the nitrogen atom in the azetidine ring, provides a distinct vector for chemical modification. This allows chemists to systematically probe a specific region of a protein's binding pocket while maintaining the core scaffold's orientation. While in-depth research publications focusing exclusively on this compound are not widespread, its availability from commercial suppliers, often in protected forms like 1-acetyl-1-azaspiro[3.3]heptane-6-carboxylic acid, indicates its recognized potential and use within the chemical research community. ambeed.com It represents a ready-to-use, highly functionalized module that leverages the established benefits of the azaspiro[3.3]heptane scaffold, positioning it as a key target for the synthesis of novel, patentable, and potentially superior therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of Representative Azaspiro[3.3]heptane Scaffolds Note: Data is compiled from various sources for related, representative compounds to illustrate general properties. Exact values for the title compound may vary.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Application / Role |
| 1-Azaspiro[3.3]heptane | C₆H₁₁N | 97.16 | Piperidine Bioisostere Core nih.gov |
| 2-Oxa-6-azaspiro[3.3]heptane | C₅H₉NO | 99.13 | Morpholine (B109124) Bioisostere bldpharm.com |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid | C₁₂H₁₉NO₄ | 241.28 | Protected Building Block epa.gov |
| 1-Azaspiro[3.3]heptane-2-carboxylic acid | C₇H₁₁NO₂ | 141.17 | Pipecolic Acid Mimic |
Structure
3D Structure
Properties
IUPAC Name |
1-azaspiro[3.3]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-6(10)5-3-7(4-5)1-2-8-7/h5,8H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWHZPDMYJOEID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural and Conformational Research on 1 Azaspiro 3.3 Heptane 6 Carboxylic Acid Frameworks
Conformational Analysis of Spiro[3.3]heptane Ring Systems
Computational studies and experimental data indicate that the cyclobutylidene units within the spiro[3.3]heptane framework can exist in different puckered conformations. figshare.com This contrasts with simpler cycloalkanes like cyclohexane (B81311), which has well-defined chair, boat, and twist-boat conformations. nih.gov The rigidity of the spiro[3.3]heptane system is greater than that of many single-ring systems, which contributes to its utility as a structurally defined scaffold. nih.gov
| Ring System | Ideal sp³ Angle | Actual Bond Angle (approx.) | Key Conformational Feature |
| Cyclopropane | 109.5° | 60° | Planar, high torsional and angle strain |
| Cyclobutane (B1203170) | 109.5° | ~88° | Puckered/Bent to relieve torsional strain |
| Cyclohexane | 109.5° | ~109.5° | Chair (strain-free), Boat, Twist-boat |
| Spiro[3.3]heptane | 109.5° | ~88°-90° | Two puckered cyclobutane rings, twisted orientation |
Stereochemical Investigations of Azaspiro[3.3]heptane Derivatives
The introduction of substituents onto the spiro[3.3]heptane framework, as in 1-azaspiro[3.3]heptane-6-carboxylic acid, creates stereocenters and the possibility of multiple stereoisomers. The nitrogen atom at position 1 and the carbon atom at position 6, bearing the carboxylic acid group, are key chiral centers in this specific compound.
Research into related substituted spiro[3.3]heptane systems has demonstrated the feasibility of synthesizing and separating various stereoisomers. For instance, a divergent synthetic approach has been successfully used to create a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov These syntheses often employ chiral auxiliaries, such as Ellman's sulfinamide, to control the stereochemical outcome of reactions like the Strecker reaction, which introduces the amino acid functionality. nih.gov Although diastereoselectivity can be moderate, chromatographic separation has proven effective for isolating pure stereoisomers. nih.gov The absolute configuration of these isomers is then unambiguously confirmed by X-ray crystallography. nih.gov
The spatial arrangement of the functional groups is critical for biological activity. Studies on 1,6-disubstituted spiro[3.3]heptane derivatives have shown that only specific conformations allow for efficient binding to biological targets, highlighting the importance of precise stereochemical control. nih.gov
Influence of Spirocyclic Geometry on Molecular Rigidity and Three-Dimensional Character
One of the most compelling reasons for the use of spiro[3.3]heptane frameworks in fields like drug discovery is their inherent rigidity and well-defined three-dimensional (3D) character. nih.govnih.gov In an era where medicinal chemistry is actively trying to "escape from flatland"—the over-reliance on flat, aromatic structures—spirocyclic scaffolds provide a robust solution. nih.gov
The spirocyclic fusion of two small rings conformationally restricts the molecule, reducing the number of accessible low-energy conformations compared to more flexible acyclic or monocyclic analogs. nih.gov This rigidity can lead to improved binding affinity and selectivity for a biological target by pre-organizing the molecule into a bioactive conformation. Furthermore, the spiro[3.3]heptane core introduces a distinct non-planar, 3D topology. For example, the exit vectors (the bonds to substituents) in 2,6-disubstituted spiro[3.3]heptanes are held at fixed, non-collinear angles, which can be used to mimic the spatial arrangement of substituents on aromatic rings or other scaffolds in a saturated, sp³-rich environment. chemrxiv.org This has led to the successful use of spiro[3.3]heptane derivatives as bioisosteres for phenyl rings and piperidines, often leading to improved physicochemical properties such as solubility and metabolic stability. chemrxiv.orgresearchgate.net
| Feature | Planar Aromatic Ring (e.g., Benzene) | Flexible Saturated Ring (e.g., Cyclohexane) | Spiro[3.3]heptane Scaffold |
| Geometry | Planar (2D) | Non-planar (3D) | Rigid, Non-planar (3D) |
| Flexibility | Rigid | Flexible (ring-flipping) | Conformationally restricted |
| sp³ Character | Low (0%) | High (100%) | High (100%) |
| Key Advantage | Aromatic interactions | Access to 3D space | Defined 3D shape, metabolic stability, novel intellectual property |
Application of Advanced Spectroscopic and Crystallographic Methods for Structural Elucidation
The definitive determination of the structure, conformation, and stereochemistry of 1-azaspiro[3.3]heptane derivatives relies on a combination of advanced analytical techniques.
X-ray Crystallography stands as the gold standard for unequivocally determining the three-dimensional structure of these molecules in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can generate a precise map of atomic positions. This provides definitive proof of the absolute configuration of chiral centers, the puckering of the cyclobutane rings, and the precise bond lengths and angles within the spirocyclic framework. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for structural analysis in solution. researchgate.netjeol.commagritek.com
¹H and ¹³C NMR: These techniques provide crucial information about the chemical environment of each hydrogen and carbon atom, respectively. The chemical shifts, coupling constants, and peak multiplicities help to establish the connectivity of the molecule.
NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments can reveal through-space proximity between protons, which is vital for determining the relative stereochemistry and preferred conformation in solution.
Chiral Analysis: NMR can also be used to assess enantiomeric purity, often with the aid of chiral derivatizing agents (e.g., Mosher's acid) or chiral solvating agents, which induce separate signals for each enantiomer. wikipedia.org
Together, these methods provide a comprehensive picture of the this compound framework, confirming its covalent structure, stereochemistry, and conformational preferences in both the solid state and in solution.
Applications of 1 Azaspiro 3.3 Heptane 6 Carboxylic Acid in Medicinal Chemistry Research
Utility as a Privileged Scaffold in Contemporary Drug Discovery
The quest for novel, three-dimensional molecular structures has led to the emergence of 1-azaspiro[3.3]heptane and its derivatives as privileged scaffolds in modern drug discovery. A privileged scaffold is a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. The 1-azaspiro[3.3]heptane core, characterized by two azetidine (B1206935) rings fused at a single quaternary carbon, offers a rigid and structurally defined alternative to more conventional, flexible, or planar ring systems. researchgate.net This inherent rigidity and three-dimensionality are highly desirable traits, as they allow for the precise spatial arrangement of appended functional groups, which can lead to enhanced binding affinity and selectivity for target proteins. researchgate.net
The incorporation of this spirocyclic motif is often associated with improved physicochemical properties in drug candidates. For instance, replacing common heterocycles like piperidine (B6355638) with an azaspiro[3.3]heptane scaffold can lead to increased solubility and reduced lipophilicity, which are critical for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) profile. enamine.netresearchgate.net The carboxylic acid moiety at the 6-position of 1-azaspiro[3.3]heptane-6-carboxylic acid serves as a versatile synthetic handle, enabling the straightforward attachment of various pharmacophores and facilitating the construction of diverse chemical libraries for screening. capes.gov.br
Bioisosteric Potential of Azaspiro[3.3]heptanes
Bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a fundamental strategy in medicinal chemistry for optimizing lead compounds. Azaspiro[3.3]heptanes have proven to be effective and innovative bioisosteres for common saturated heterocycles like piperidine and piperazine (B1678402). researchgate.netplu.edublumberginstitute.org
The 1-azaspiro[3.3]heptane moiety has been successfully validated as a bioisostere for the piperidine ring, a structure found in numerous FDA-approved drugs. plu.edunih.govnih.gov While piperidine is a valuable scaffold, its conformational flexibility can be a disadvantage. The rigid framework of 1-azaspiro[3.3]heptane locks substituents into well-defined vectors, which can enhance target engagement and selectivity. researchgate.netplu.edu This replacement can also confer benefits such as improved metabolic stability. enamine.net For example, the incorporation of a 1-azaspiro[3.3]heptane core into the anesthetic drug Bupivacaine, in place of the original piperidine fragment, resulted in a new analogue with high activity. researchgate.netplu.edunih.gov
Similarly, 2,6-diazaspiro[3.3]heptane serves as a potent bioisostere for piperazine. blumberginstitute.orgacs.org Piperazine is a common linker in drug design, but it can present challenges related to metabolic stability and off-target effects. The 2,6-diazaspiro[3.3]heptane core offers a more rigid and "stretched" alternative to piperazine. blumberginstitute.org This structural constraint can lead to improved potency and a different binding geometry. In studies on ketohexokinase inhibitors, replacing a piperazine with 2,6-diazaspiro[3.3]heptane resulted in optimal potency by enabling a dual hydrogen-bonding interaction with the target enzyme that was not possible with the more flexible piperazine. blumberginstitute.org Furthermore, this scaffold tends to reduce lipophilicity compared to piperazine, a favorable modification for drug development. blumberginstitute.org
The value of azaspiro[3.3]heptanes is underscored when compared with other strained spiro heterocycles (SSHs), such as those containing oxetane (B1205548) or cyclobutane (B1203170) rings. researchgate.netresearchgate.net While all SSHs introduce three-dimensionality, the azaspiro[3.3]heptane family provides a unique combination of features. The nitrogen atom(s) introduce basicity, serving as hydrogen bond acceptors or points for further functionalization, which is a key difference from all-carbon spirocycles like spiro[3.3]heptane or oxygen-containing analogues like 1-oxaspiro[3.3]heptane. researchgate.netchemrxiv.org The specific bond angles and inherent ring strain of the fused azetidine rings create predictable exit vectors for substituents, a property crucial for rational drug design. researchgate.netresearchgate.net
| Feature | Piperidine | 1-Azaspiro[3.3]heptane | Piperazine | 2,6-Diazaspiro[3.3]heptane |
| Structure Type | Monocyclic | Spirocyclic | Monocyclic | Spirocyclic |
| Conformational Flexibility | High | Low (Rigid) | High | Low (Rigid) |
| 3D Character | Moderate | High | Moderate | High |
| Lipophilicity (logD) | Higher | Lower researchgate.net | Higher | Lower blumberginstitute.org |
| Metabolic Stability | Variable | Often Improved enamine.net | Variable | Often Improved |
Integration into Peptidomimetic and Constrained Amino Acid Structures
Peptidomimetics are compounds designed to mimic natural peptides, often with improved properties such as enhanced stability and oral bioavailability. researchgate.netnih.gov A key strategy in their design is the use of conformationally restricted amino acids, which reduce the flexibility of the peptide backbone to favor a bioactive conformation. lifechemicals.com
This compound and its isomers are archetypal conformationally restricted amino acids. researchgate.netnih.govresearchgate.net Their rigid spirocyclic scaffold severely limits the possible backbone dihedral angles, making them excellent tools for inducing specific secondary structures, such as β-turns, in peptide chains. researchgate.netnih.gov The incorporation of these sterically constrained amino acids can lead to selective ligands for various biological targets and is a popular strategy in the design of peptidomimetic drugs. researchgate.netresearchgate.net These unnatural amino acids often enhance resistance to enzymatic degradation by proteases, a common challenge with natural peptide therapeutics. nih.gov The synthesis of such amino acids, including analogues of ornithine and γ-aminobutyric acid (GABA) based on the 2-azaspiro[3.3]heptane scaffold, has been developed to expand the toolbox available for medicinal chemists. researchgate.netnih.govresearchgate.net These building blocks can be used in a systematic search for biologically active compounds by mimicking glutamate (B1630785) and other amino acids in a wide array of fixed conformations. rsc.org
| Research Area | Key Research Finding | Relevant Citations |
| Privileged Scaffolds | The rigid, 3D structure of the azaspiro[3.3]heptane core improves physicochemical properties and allows for precise vectorization of substituents, enhancing target binding. | researchgate.netresearchgate.net |
| Bioisosteric Replacement | 1-Azaspiro[3.3]heptane is a validated bioisostere for piperidine, offering enhanced metabolic stability and conformational rigidity. | enamine.netplu.edunih.gov |
| Bioisosteric Replacement | 2,6-Diazaspiro[3.3]heptane acts as a rigid mimic of piperazine, reducing lipophilicity and enabling novel, high-affinity binding interactions. | blumberginstitute.orgmdpi.com |
| Peptidomimetics | Azaspiro[3.3]heptane-derived amino acids serve as conformationally restricted analogues that can enforce specific peptide conformations and increase metabolic stability. | researchgate.netlifechemicals.comrsc.org |
Case Studies in Peptidomimetic Design Incorporating Azaspiro[3.3]heptane-Carboxylic Acid Units
The design of peptidomimetics—molecules that mimic the structure and function of peptides—is a cornerstone of modern drug discovery. This compound and its isomers have emerged as valuable tools in this field, primarily as conformationally restricted mimics of amino acids like proline and pipecolic acid. researchgate.netuniv.kiev.ua The rigid spirocyclic framework locks the substituents in well-defined spatial orientations, which can lead to enhanced binding affinity and selectivity for the target protein.
A notable case study involves the bioisosteric replacement of the piperidine ring in the local anesthetic drug, bupivacaine. researchgate.netnih.gov Researchers synthesized an analogue where the N-butyl piperidine-2-carboxamide (B12353) portion was replaced with a 1-azaspiro[3.3]heptane-based structure. This modification resulted in a novel compound with a distinct three-dimensional arrangement of its functional groups. Biological evaluation of this new analogue demonstrated not only high activity but also a longer duration of action in antinociceptive tests compared to the parent drug, bupivacaine. researchgate.netuniv.kiev.ua This case highlights how the unique geometry of the azaspiro[3.3]heptane core can be leveraged to create next-generation therapeutics with improved pharmacological properties. The successful incorporation validates 1-azaspiro[3.3]heptane derivatives as effective piperidine bioisosteres in a practical medicinal chemistry context. researchgate.net
Contributions to Chemical Space Diversification in Compound Libraries
The generation of diverse and structurally novel compound libraries is essential for identifying starting points in drug discovery. The 1-azaspiro[3.3]heptane core, with its inherent three-dimensionality, is an important scaffold for enriching these libraries with molecules that possess greater sp³ character. A higher fraction of sp³-hybridized carbons is often associated with improved clinical success due to better solubility, selectivity, and metabolic stability. nih.gov
Fragment-Based Drug Design Strategies Utilizing Azaspiro[3.3]heptanes
Fragment-based drug design (FBDD) is a powerful strategy that involves screening low-molecular-weight compounds (fragments) to identify hits that can be grown or linked to develop potent drug candidates. The success of FBDD is highly dependent on the quality and diversity of the fragment library. While many traditional fragment libraries are dominated by flat, aromatic compounds, there is a growing recognition of the need for three-dimensional (3D) fragments to probe more complex binding sites. spirochem.com
Azaspiro[3.3]heptane derivatives are ideal candidates for inclusion in 3D fragment libraries. spirochem.com Their compact and rigid structure provides well-defined vectors for chemical elaboration, allowing chemists to explore the topology of a target's binding pocket with precision. The strategy involves using the 1-azaspiro[3.3]heptane core as a central scaffold from which various functional groups can be projected in specific spatial orientations. Commercial and proprietary fragment collections are increasingly incorporating such sp³-rich scaffolds to enhance pharmacophore coverage and improve the chances of finding hits for challenging targets. spirochem.comproteros.comenamine.net The use of these fragments allows for the construction of novel lead compounds that are fundamentally different from those derived from traditional, flatter scaffolds.
Methodologies for Synthesis of High-Diversity Compound Libraries with the Azaspiro[3.3]heptane Core
The creation of high-diversity libraries requires robust and versatile synthetic methodologies that allow for the combination of numerous building blocks in a systematic fashion. One of the most advanced techniques for this purpose is DNA-Encoded Library (DEL) technology. nih.gov DEL synthesis involves a "split-and-pool" approach where a chemical scaffold, attached to a unique DNA tag, is sequentially reacted with different building blocks. youtube.com After each synthetic step, a new DNA sequence is ligated to the tag, effectively recording the chemical history of each molecule. youtube.com
Recent research has focused on developing DNA-compatible reactions to incorporate novel, sp³-rich scaffolds like azaspiro[3.3]heptanes into DELs. nih.govrsc.orgresearchgate.net For instance, photocatalytic methods have been developed to synthesize densely functionalized azaspiro compounds directly on the DNA tag. nih.gov These on-DNA reactions enable the creation of massive libraries containing millions or even billions of unique azaspiro[3.3]heptane-containing molecules. The resulting libraries can then be screened against a variety of biological targets to rapidly identify high-affinity ligands. This methodology provides access to an unprecedented level of chemical diversity built around the structurally valuable azaspiro[3.3]heptane core. rsc.org
Influence of Azaspiro[3.3]heptane Scaffold on Ligand-Target Recognition and Binding Mechanisms
The rigid, spirocyclic nature of the 1-azaspiro[3.3]heptane scaffold has a profound impact on how a ligand interacts with its biological target. Unlike the flexible six-membered piperidine ring, which can adopt multiple chair and boat conformations, the azaspiro[3.3]heptane core is conformationally constrained. researchgate.net This rigidity reduces the entropic penalty upon binding, which can contribute to higher binding affinity.
Furthermore, the scaffold dictates a specific geometric relationship between substituents. When used as a piperidine bioisostere, the 1-azaspiro[3.3]heptane core introduces a distinctive "twist" in the orientation of the substituents attached to the nitrogen and the cyclobutane ring. nih.gov This leads to different bond angles and distances between key pharmacophoric groups compared to a piperidine-based ligand. This unique geometry can enable interactions with the target protein that are not possible with more conventional scaffolds, potentially leading to improved selectivity and potency. The predictable vectorization of substituents makes the azaspiro[3.3]heptane scaffold a powerful tool for structure-based drug design, where precise positioning of functional groups is critical for optimal binding. rsc.org
| Compound Type | Parameter | Description | Value |
|---|---|---|---|
| 1,2-disubstituted Piperidine | d (Å) | Distance between substituent attachment points | ~2.53 |
| r (Å) | Distance from center to substituent vector | ~1.27 | |
| φ1, φ2 (°) | Angles of substituent vectors relative to the ring plane | ~56°, ~56° | |
| |θ| (°) | Dihedral (twist) angle between substituent vectors | ~55° | |
| 1-Azaspiro[3.3]heptane | d (Å) | Distance between substituent attachment points | ~2.60 |
| r (Å) | Distance from center to substituent vector | ~1.30 | |
| φ1, φ2 (°) | Angles of substituent vectors relative to the ring plane | ~90°, ~35° | |
| |θ| (°) | Dihedral (twist) angle between substituent vectors | ~90° |
Modulation of Physicochemical Properties of Drug Candidates via Azaspiro[3.3]heptane Incorporation
Incorporating a 1-azaspiro[3.3]heptane moiety can significantly alter the physicochemical properties of a drug candidate, often in beneficial ways. One of the most interesting effects is the modulation of lipophilicity. Counter-intuitively, replacing a piperidine or morpholine (B109124) ring with an azaspiro[3.3]heptane can lower the distribution coefficient (logD), a key measure of lipophilicity. nih.govnih.gov While a carbon atom is added, the geometric changes increase the basicity (pKa) of the nitrogen atom. nih.gov This leads to a higher degree of protonation at physiological pH (7.4), making the molecule more polar and thus less lipophilic.
This effect is highly valuable in drug discovery, as high lipophilicity is often associated with poor solubility, off-target toxicity, and rapid metabolism. By reducing logD while simultaneously introducing a desirable 3D architecture, the azaspiro[3.3]heptane scaffold can help optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Studies have shown that this modification can also improve metabolic stability compared to analogous piperidine-containing compounds. researchgate.net
| Compound Scaffold | clogP (Calculated) | logD at pH 7.4 (Experimental) | Aqueous Solubility (μM) | Metabolic Half-life (t½, min) |
|---|---|---|---|---|
| Piperidine Analogue | 2.93 | 1.30 | 2500 | 14.6 |
| 2-Azaspiro[3.3]heptane Analogue | 2.88 | 1.15 | >5000 | 22.4 |
| 1-Azaspiro[3.3]heptane Analogue | 2.88 | 0.10 | >5000 | 32.0 |
Computational and Theoretical Investigations of 1 Azaspiro 3.3 Heptane 6 Carboxylic Acid
Quantum Chemical Calculations for Conformational Preferences and Strain Energy Assessment
The conformational landscape and inherent strain of 1-Azaspiro[3.3]heptane-6-carboxylic acid are fundamental to its chemical behavior and biological activity. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide powerful tools to probe these characteristics at the molecular level.
The azetidine (B1206935) ring in similar systems is known to adopt a puckered conformation, and this is expected to be the case for this compound as well. nih.gov The degree of puckering and the preferred conformation will be influenced by the spirocyclic fusion and the presence of the carboxylic acid group on the cyclobutane (B1203170) ring. Computational models can predict these conformational preferences by calculating the relative energies of different geometric arrangements.
A significant feature of the 1-Azaspiro[3.3]heptane core is its inherent ring strain. The strain energy of an azetidine ring is considerable, estimated to be around 25.2-25.4 kcal/mol. researchgate.netrsc.orgrsc.org For the parent spiro[3.3]heptane, the strain energy is approximately the sum of two cyclobutane rings. mdpi.com In the case of this compound, the total strain energy will be a composite of the contributions from the puckered azetidine and the substituted cyclobutane ring. This strain has profound implications for the molecule's reactivity, as the relief of this strain can be a driving force for chemical transformations.
Table 1: Calculated Strain Energies of Related Cyclic Systems
| Compound | Ring Strain Energy (kcal/mol) |
| Azetidine | ~25.2 - 25.4 |
| Cyclobutane | ~26.4 |
| Spiro[3.3]octane | ~51.0 (approximates 2x cyclobutane) |
This table presents generally accepted or calculated strain energies for related cyclic systems to provide context for the anticipated strain in this compound. Actual values for the target compound would require specific calculations.
Molecular Modeling and Docking Studies in Support of Structure-Based Drug Design
The rigid, three-dimensional architecture of this compound makes it an attractive scaffold for the design of novel therapeutic agents. Molecular modeling and docking studies are instrumental in exploring its potential as a building block in drug discovery. These computational techniques allow for the evaluation of how this molecule and its derivatives might interact with the binding sites of biological targets such as enzymes and receptors.
In silico docking studies can predict the binding orientation and affinity of ligands containing the this compound core within a protein's active site. The carboxylic acid group can serve as a key interaction point, forming hydrogen bonds or ionic interactions with amino acid residues. The spirocyclic framework itself can engage in van der Waals or hydrophobic interactions, while also orienting other functional groups in a precise manner to optimize binding.
For instance, in the design of enzyme inhibitors, the spirocyclic scaffold can act as a rigid mimic of a transition state or a key binding motif of a natural substrate. The predictable conformations of the azetidine and cyclobutane rings allow for a more rational approach to designing compounds with high specificity and potency. Docking studies on similar spirocyclic and carboxylic acid-containing molecules have successfully guided the development of potent inhibitors for various targets. researchgate.netmdpi.comnih.gov
Table 2: Illustrative Docking Study Parameters for a Hypothetical Target
| Parameter | Description |
| Target Protein | A hypothetical kinase |
| Ligand | A derivative of this compound |
| Docking Software | AutoDock, Glide, or similar |
| Key Interactions | Hydrogen bonding from the carboxylic acid to a lysine (B10760008) residue; hydrophobic interactions of the spiro-system with a leucine-lined pocket. |
| Predicted Binding Energy | -8.5 kcal/mol (hypothetical value) |
This table provides a hypothetical example of the kind of data generated from a molecular docking study. The specific interactions and energies would depend on the actual protein target.
Theoretical Prediction of Reactivity and Stereoselectivity in Synthetic Pathways
Computational chemistry offers significant advantages in predicting the reactivity and stereochemical outcomes of synthetic routes leading to or utilizing this compound. The inherent ring strain of the azetidine moiety makes it susceptible to ring-opening reactions, a feature that can be exploited for further functionalization. rsc.orgrsc.org Theoretical calculations can model the transition states of such reactions, providing insight into the activation energies and the feasibility of different reaction pathways.
Furthermore, when synthesizing this spirocyclic compound, controlling the stereochemistry at the spirocenter and on the cyclobutane ring is paramount. Computational models can be employed to predict the diastereoselectivity or enantioselectivity of key synthetic steps. rsc.orgnih.govnih.gov For example, in a cycloaddition reaction to form one of the rings, theoretical calculations can determine which face of a prochiral intermediate is more likely to react, thus predicting the major stereoisomer. This predictive power is invaluable for designing efficient and stereocontrolled synthetic strategies. thieme-connect.comresearchgate.net
Quantum chemical calculations can also elucidate the electronic properties of the molecule, such as the frontier molecular orbitals (HOMO and LUMO). The energies and distributions of these orbitals can predict the most likely sites for nucleophilic or electrophilic attack, guiding the choice of reagents for selective modifications of the this compound scaffold.
Future Research Directions and Emerging Trends
Innovation in Synthetic Methodologies for Diversely Functionalized 1-Azaspiro[3.3]heptane-6-carboxylic Acid
While initial synthetic routes to 1-azaspiro[3.3]heptane derivatives have been established, a primary focus of future research will be the development of more efficient and versatile methods to introduce a wide array of functional groups onto the spirocyclic core. Current methods often involve multi-step sequences, and the development of one-pot or tandem reactions would significantly streamline the synthesis of complex derivatives.
Key areas for innovation include:
Late-Stage Functionalization: Developing C-H activation or other late-stage functionalization strategies would allow for the direct modification of the 1-azaspiro[3.3]heptane core, providing rapid access to a diverse library of analogs from a common intermediate.
Asymmetric Synthesis: The creation of chiral derivatives of this compound is a critical next step. Research into asymmetric catalytic methods will be essential for accessing enantiomerically pure compounds, which are often required for optimal biological activity.
Novel Cycloaddition Strategies: Exploration of new cycloaddition reactions beyond the established [2+2] cycloadditions could provide alternative and more efficient pathways to the spiro[3.3]heptane framework. researchgate.net This includes investigating photochemical or metal-catalyzed approaches that may offer different reactivity and selectivity.
Flow Chemistry: The application of flow chemistry could enable safer, more scalable, and higher-yielding syntheses of key intermediates and final compounds. This is particularly relevant for reactions that are exothermic or involve hazardous reagents.
Recent work has already demonstrated the preparation of versatile azaspiro[3.3]heptanes with multiple points for further derivatization, highlighting the ongoing efforts to expand the chemical space around this scaffold. acs.orgcapes.gov.br These expedient synthetic routes are crucial for advancing its application in drug discovery and design. acs.orgcapes.gov.br
Expanding the Scope of Bioisosteric Applications and Target Classes
The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a molecule's biological activity, is a cornerstone of modern drug design. drughunter.com The 1-azaspiro[3.3]heptane moiety has been successfully utilized as a bioisostere for the commonly used piperidine (B6355638) ring. researchgate.netnih.govresearchgate.net This substitution can lead to improved metabolic stability and novel intellectual property. drughunter.com
Future research will likely focus on:
Broadening Bioisosteric Replacements: Investigating the use of the 1-azaspiro[3.3]heptane core as a bioisostere for other cyclic systems beyond piperidine, such as cyclohexane (B81311) or other heterocyclic rings. The spiro[3.3]heptane framework has already been explored as a mimic for mono-, meta-, and para-substituted phenyl rings. researchgate.net
Targeting New Biological Pathways: While initial studies have incorporated this scaffold into molecules targeting known receptors, future work will involve designing ligands for novel and challenging biological targets. The unique conformational constraints of the spirocyclic system may allow for high selectivity towards specific protein isoforms or allosteric sites.
Systematic Structure-Activity Relationship (SAR) Studies: A thorough investigation into how different substituents on the 1-azaspiro[3.3]heptane ring affect biological activity is needed. This will involve the synthesis and biological evaluation of large libraries of compounds to build comprehensive SAR models that can guide future drug design efforts. The development of functionalized derivatives of related scaffolds like 2-azaspiro[3.3]heptane-1-carboxylic acid is already contributing to this knowledge base. univ.kiev.uauniv.kiev.ua
The table below illustrates potential bioisosteric relationships that could be explored for the 1-azaspiro[3.3]heptane scaffold.
| Common Ring System | Potential Bioisosteric Replacement | Rationale for Replacement |
| Piperidine | 1-Azaspiro[3.3]heptane | Increased metabolic stability, novel 3D vector arrangement. nih.govresearchgate.net |
| Cyclohexane | Spiro[3.3]heptane | Introduction of sp³ character, escape from "flatland" of aromatic rings. |
| Phenyl | Spiro[3.3]heptane | Mimicry of substitution patterns with a non-aromatic, rigid scaffold. researchgate.net |
| Morpholine (B109124) | 2-Oxa-6-azaspiro[3.3]heptane | Altered polarity and hydrogen bonding capacity. researchgate.net |
Advanced Applications in Complex Molecular Architectures and Materials Science
The rigid, three-dimensional nature of the 1-azaspiro[3.3]heptane scaffold makes it an attractive building block not only for bioactive molecules but also for the construction of complex molecular architectures and advanced materials.
Potential future applications include:
Peptidomimetics and Constrained Peptides: The carboxylic acid and amine functionalities of this compound make it an ideal candidate for incorporation into peptide chains to induce specific secondary structures or to act as a turn mimic. This can enhance proteolytic stability and receptor binding affinity.
Molecular Scaffolding for Catalysis: The spirocyclic framework can serve as a rigid backbone for the attachment of catalytic groups. The defined spatial orientation of these groups could lead to novel catalysts with high stereoselectivity.
Polymer and Materials Science: The incorporation of 1-azaspiro[3.3]heptane derivatives into polymers could lead to materials with unique thermal, mechanical, or optical properties. The rigidity of the spirocyclic unit could enhance the thermal stability of polymers, while its chirality could be exploited for the development of chiral stationary phases in chromatography or for creating materials with specific optical activities.
Integration with High-Throughput Synthesis and DNA-Encoded Library Technologies
To fully exploit the potential of the 1-azaspiro[3.3]heptane scaffold, its synthesis must be compatible with modern high-throughput and combinatorial chemistry techniques. A particularly promising area is the integration with DNA-Encoded Library (DEL) technology.
Key aspects of this integration include:
On-DNA Synthesis: Developing synthetic methods to construct and functionalize the 1-azaspiro[3.3]heptane core directly on a DNA tag. nih.govrsc.org This would allow for the creation of massive libraries containing tens of millions of unique compounds for biological screening. Recent advances have shown the feasibility of on-DNA photocycloaddition reactions to create related spirocyclic systems. nih.gov
Development of Compatible Building Blocks: The synthesis of a variety of functionalized this compound derivatives that are stable under the aqueous conditions of DEL synthesis and screening is essential. These building blocks need to possess reactive handles for attachment to the DNA-encoded scaffold.
Automated Synthesis Platforms: The use of robotic systems for the parallel synthesis of arrays of 1-azaspiro[3.3]heptane derivatives will accelerate the exploration of this chemical space and the generation of data for SAR studies.
The successful integration of this novel scaffold with DEL technology would significantly accelerate the discovery of new drug candidates by allowing for the rapid screening of vast chemical diversity against a wide range of biological targets. columbia.edunih.gov
Q & A
Q. What are the established synthetic routes for 1-azaspiro[3.3]heptane-6-carboxylic acid, and how do they compare in yield and scalability?
The synthesis of this compound typically involves cyclobutanone as a starting material. A widely cited route (Carreira et al.) includes:
Wittig reaction to generate an alkene intermediate.
[2+2] cycloaddition with Graf's isocyanate to form a β-lactam intermediate.
Reduction of the lactam to yield the spirocyclic amine.
Carboxylic acid functionalization via hydrolysis or oxidation .
| Step | Reagents/Conditions | Yield | Scalability |
|---|---|---|---|
| 1 | Cyclobutanone, Wittig reagent | 85% | Gram-scale |
| 2 | Graf's isocyanate, [2+2] conditions | 78% | Lab-scale |
| 3 | LiAlH4 or catalytic hydrogenation | 90% | Multi-gram |
Alternative routes (e.g., ClO2SNCO cycloaddition) prioritize metabolic stability but require specialized reagents .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
- NMR : Key signals include sp<sup>3</sup> hybridized carbons (δ 25–35 ppm for bridgehead carbons) and distinct splitting patterns for the carboxylic acid proton (δ 10–12 ppm) .
- X-ray crystallography : The spirocyclic system shows bond angles of ~109° at the bridgehead nitrogen, with a puckered cyclohexane-like ring conformation (e.g., C–N–C angle: 108.5°) .
Q. Why is 1-azaspiro[3.3]heptane considered a piperidine bioisostere, and what advantages does it offer in drug design?
1-Azaspiro[3.3]heptane mimics piperidine’s spatial geometry but with reduced basicity (pKa ~7.5 vs. piperidine’s 11.3) and enhanced metabolic stability due to restricted conformational flexibility. Key advantages:
- Improved solubility (logP reduction by ~0.5 units).
- Reduced off-target interactions with hERG channels .
Advanced Research Questions
Q. What strategies are effective for derivatizing this compound at the 3-position?
Derivatization methods include:
Q. How does the metabolic stability of this compound compare to piperidine in preclinical models?
In vitro studies (human liver microsomes) show:
Q. What process optimization steps are critical for scaling up this compound synthesis?
Key optimizations from gram to kilogram scale:
Q. How can computational modeling guide the incorporation of this compound into kinase inhibitors?
Q. What protecting group strategies are optimal for modifying the carboxylic acid moiety during derivatization?
Q. How can analytical methods (e.g., HPLC) be validated for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
